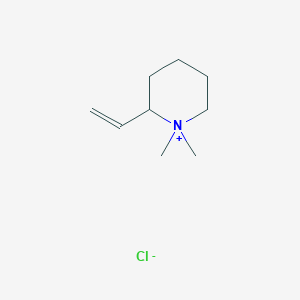
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C9H18ClN. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethenyl and dimethyl groups. It is often used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride typically involves the alkylation of 1,1-dimethylpiperidine with an appropriate alkylating agent, such as vinyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of reactants into the reactor
- Maintaining optimal temperature and pressure conditions
- Efficient separation and purification of the product using techniques such as distillation and crystallization
化学反応の分析
Types of Reactions
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are typical reagents.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Saturated piperidinium derivatives
Substitution: Hydroxide or alkoxide substituted products
科学的研究の応用
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride involves its interaction with biological membranes and ion channels. The compound can bind to specific receptors, such as muscarinic acetylcholine receptors, and modulate their activity. This interaction can lead to changes in ion flux and cellular signaling pathways, ultimately affecting physiological processes.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylpiperidin-1-ium chloride
- 2-Methyl-1,1-dimethylpiperidin-1-ium chloride
- 2-Ethyl-1,1-dimethylpiperidin-1-ium chloride
Uniqueness
2-Ethenyl-1,1-dimethylpiperidin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
特性
CAS番号 |
60612-30-8 |
|---|---|
分子式 |
C9H18ClN |
分子量 |
175.70 g/mol |
IUPAC名 |
2-ethenyl-1,1-dimethylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H18N.ClH/c1-4-9-7-5-6-8-10(9,2)3;/h4,9H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
InChIキー |
IQYBCUWTFIVPLF-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1C=C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


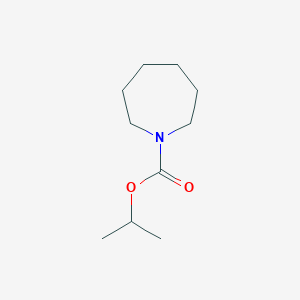


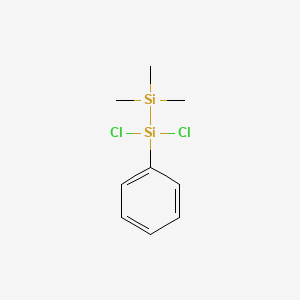
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
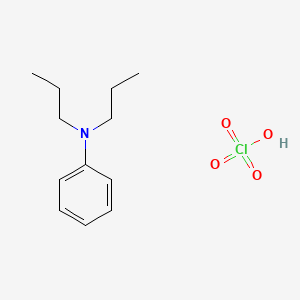
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)

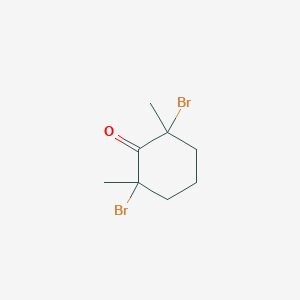

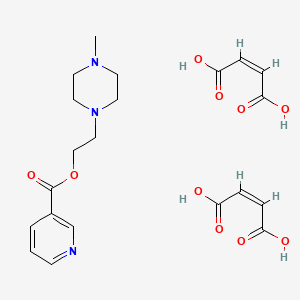
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
